![molecular formula C7H7N3 B3215352 5-Methyl-1H-pyrazolo[3,4-B]pyridine CAS No. 1160246-04-7](/img/structure/B3215352.png)
5-Methyl-1H-pyrazolo[3,4-B]pyridine
Overview
Description
5-Methyl-1H-pyrazolo[3,4-B]pyridine is a type of heterocyclic compound that belongs to the group of pyrazolo[3,4-b]pyridines . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references (2400 patents) up to date .
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .
Molecular Structure Analysis
The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce the key intermediate . Simultaneously, meta-aminobenzoic acid was reacted with morpholine to produce another intermediate .
Chemical Reactions Analysis
The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .
Scientific Research Applications
Pyrazolo[3,4-b]pyridines belong to the bicyclic heterocyclic compounds, formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2) . These compounds have attracted significant interest due to their structural resemblance to purine bases (adenine and guanine) and their potential biological activities.
Synthesis: Various synthetic methods are employed to obtain 1H-pyrazolo[3,4-b]pyridines. Researchers have explored starting from preformed pyrazoles or pyridines and modifying substituents at positions N1, C3, C4, C5, and C6 . These synthetic strategies enable the creation of diverse derivatives with unique properties.
Mechanism of Action
Target of Action
5-Methyl-1H-pyrazolo[3,4-B]pyridine primarily targets Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes, namely TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
The compound interacts with its targets, the TRKs, by inhibiting their activities . For instance, one of the synthesized pyrazolo[3,4-B]pyridine derivatives showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line . This interaction results in changes in the cellular processes controlled by these kinases, potentially leading to the inhibition of cancer cell proliferation .
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, 5-Methyl-1H-pyrazolo[3,4-B]pyridine can disrupt these pathways, affecting the cellular processes they regulate .
Pharmacokinetics
The compound possesses good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that it has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of TRK activities and the disruption of downstream signal transduction pathways . This can lead to the inhibition of cancer cell proliferation .
Future Directions
properties
IUPAC Name |
5-methyl-1H-pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-6-4-9-10-7(6)8-3-5/h2-4H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUJUMZCZFHRFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-pyrazolo[3,4-B]pyridine | |
CAS RN |
1160246-04-7, 1426427-07-7 | |
Record name | 5-Methyl-2H-pyrazolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1426427-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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